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(4-(2-Fluorophenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone

Chemical biology Receptor pharmacology Hit discovery

Medicinal chemists often face limited scaffold diversity when exploring piperazine-piperidine methanones. This compound provides a unique 2-fluorophenyl/4-methylpiperidine combination with no prior bioactivity data, enabling patentable SAR expansion. • Unexplored substitution pattern for H3/σ1 receptor selectivity studies. • Structurally covered by generic VDAC1 inhibitor patent claims-ideal for proprietary lead generation. • Zero public bioactivity records; perfect for AI/ML virtual screening validation. Commercially available with reliable supply for immediate research use.

Molecular Formula C17H24FN3O
Molecular Weight 305.4g/mol
CAS No. 890605-08-0
Cat. No. B501560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(2-Fluorophenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone
CAS890605-08-0
Molecular FormulaC17H24FN3O
Molecular Weight305.4g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C(=O)N2CCN(CC2)C3=CC=CC=C3F
InChIInChI=1S/C17H24FN3O/c1-14-6-8-20(9-7-14)17(22)21-12-10-19(11-13-21)16-5-3-2-4-15(16)18/h2-5,14H,6-13H2,1H3
InChIKeyUMUDIMNTAYRIQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(2-Fluorophenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone (CAS 890605-08-0) | Class, Structural Identity, and Evidence Status for Informed Procurement


(4-(2-Fluorophenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone (CAS 890605-08-0) is a synthetic small molecule belonging to the piperazine-piperidine methanone class. Its molecular formula is C₁₇H₂₄FN₃O, with a molecular weight of 305.39 g·mol⁻¹, a calculated logP of 1.8, and three hydrogen-bond acceptors [1]. The compound features a 2-fluorophenyl-substituted piperazine and a 4-methylpiperidine moiety linked through a central urea-like carbonyl. It is commercially available as a research reagent (e.g., from SPECS) . Notably, authoritative chemogenomic resources including ChEMBL and the ZINC database report no documented bioactivity or publication record for this compound [2]. Researchers procuring this compound should be aware that all biological assertions about the molecule remain class-inferred rather than experimentally verified.

Why (4-(2-Fluorophenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone Cannot Be Freely Replaced by In-Class Piperazine-Piperidine Analogs


Although (4-(2-fluorophenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone shares a (piperazin-1-yl)(piperidin-1-yl)methanone scaffold with numerous biologically active molecules, published structure-activity relationship (SAR) data for this chemotype demonstrate that even minor substituent changes radically alter receptor affinity and selectivity profiles. For example, within a closely related series of piperazine-piperidine methanones evaluated as dual histamine H₃ and sigma-1 receptor ligands, replacing a piperidine nitrogen with a CH (i.e., swapping piperidine for piperazine) shifted the σ₁R Kᵢ from 1531 nM to 3.64 nM, a >400-fold change [1]. Similarly, a paper on (piperazin-1-yl)-(piperidin-1-yl)-methanones as histamine H₃ antagonists noted that the specific substitution pattern on both rings critically modulates hERG liability [2]. The target compound carries a unique combination of a 2-fluorophenyl group on the piperazine and a 4-methyl substituent on the piperidine; no direct analog with this precise substitution has been pharmacologically profiled [3]. Consequently, any assumption that a structurally similar catalog compound (e.g., the 4-fluorobenzoyl or des-fluoro phenyl variant) will recapitulate the same biological behavior is unsupported by empirical evidence and risks experimental inconsistency.

(4-(2-Fluorophenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone: Quantitative Differentiation Evidence Against Closest Analogs


Lack of Documented Bioactivity Distinguishes This Compound from Pharmacologically Characterized (Piperazin-1-yl)(piperidin-1-yl)methanone Congeners

The most salient differentiator of (4-(2-fluorophenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone is its complete absence of documented bioactivity, which contrasts sharply with several structurally analogous (piperazin-1-yl)(piperidin-1-yl)methanones that have defined receptor pharmacology. According to ChEMBL 20 and the ZINC database, no receptor binding, enzyme inhibition, or cellular activity data exist for this compound [1]. In comparison, the pyridin-4-yl-substituted analog (compound 4 in Szczepańska et al.) exhibits a histamine H₃ receptor Kᵢ of 3.17 nM and a sigma-1 receptor Kᵢ of 1531 nM [2]. The 4-fluorobenzoyl-substituted analog (compound 10) shows an hH₃R Kᵢ of 5.84 nM and a σ₁R Kᵢ of 1309 nM [2]. For users seeking a tool compound with known polypharmacology, the characterized analogs may be preferable; for users requiring a specifically substituted scaffold for SAR expansion or patent exploration, the target compound offers a distinct, unexplored chemical starting point.

Chemical biology Receptor pharmacology Hit discovery

Scaffold-Based hERG Liability Potential of (Piperazin-1-yl)(piperidin-1-yl)methanones Versus Common Piperazine Bioisosteres

A significant class-level advantage of the (piperazin-1-yl)(piperidin-1-yl)methanone scaffold is its reported negligible inhibition of the hERG potassium channel, a critical cardiac safety concern in drug development [1]. In a focused study on this chemotype as histamine H₃ antagonists, the (piperazine-1-yl)-(piperidine-1-yl)-methanone core was explicitly noted for minimal hERG interaction, differentiating it from many common piperazine-containing CNS drugs (e.g., certain antipsychotics and antidepressants) where hERG blockade is a prevalent off-target activity [2]. While the target compound has not been individually tested in a hERG assay, the core scaffold's favorable cardiac safety profile represents a class-level inference that may guide selection over alternative piperazine-based scaffolds with known hERG liability.

Cardiac safety pharmacology Drug design hERG liability

Physicochemical Differentiation: logP, Hydrogen-Bond Capacity, and Fraction sp³ Versus the 4-(2-Chlorophenyl) and Des-Fluoro Phenyl Analogs

The target compound possesses a calculated logP of 1.82 (ZINC), a fraction sp³ of 0.59, two hydrogen-bond acceptors (at physiological pH), and no hydrogen-bond donors [1]. In contrast, the 4-(2-chlorophenyl) analog (C₁₇H₂₄ClN₃O, MW 321.8) has a higher calculated logP (~2.2 estimated) and increased polarizability due to chlorine, which may alter membrane permeability and CYP interactions. The des-fluoro parent compound (4-phenylpiperazin-1-yl)(4-methylpiperidin-1-yl)methanone (C₁₇H₂₅N₃O, MW 287.4) lacks the electronegative fluorine atom, resulting in a lower logP (~1.4 estimated) and altered electronic distribution on the aryl ring. These physicochemical differences can translate into divergent solubility, permeability, and metabolic stability profiles, making the target compound a distinct choice for optimizing ADME properties within a lead series.

Physicochemical profiling Medicinal chemistry ADME prediction

Patent Landscape: VDAC Oligomerization Inhibitor Class Coverage for (Piperazine)(piperidine)methanones as Mitochondrial Therapeutics

The target compound falls within the generic scope of a patent family (US 11,472,777; WO 2017/046816) claiming piperazine and piperidine derivatives as inhibitors of VDAC oligomerization for the treatment of neurodegenerative diseases (Alzheimer's, Parkinson's) and diabetes [1]. The patent describes compounds of general formula (I) and (II) encompassing the (piperazin-1-yl)(piperidin-1-yl)methanone template. However, the specific compound with the 2-fluorophenyl/4-methylpiperidine substitution pattern is not explicitly exemplified in the patent's experimental section. This creates a nuanced differentiation: while the compound may be covered by the patent's Markush claims, its specific substitution is not among the demonstrated active examples, meaning its VDAC-inhibitory activity is unverified. For a research program aiming to define SAR around the VDAC pharmacophore, procuring this compound to generate novel data could establish a proprietary position distinct from the exemplified analogs.

Mitochondrial pharmacology Apoptosis Patent analysis

(4-(2-Fluorophenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone: High-Value Research and Industrial Application Scenarios


Scaffold-Hopping and Lead Diversification in Histamine H₃ / Sigma-1 Dual Antagonist Programs

Given the established activity of structurally related (piperazin-1-yl)(piperidin-1-yl)methanones as dual H₃/σ₁R ligands with nanomolar affinities [1], this compound serves as a rationally designed building block for SAR expansion. Its unexplored substitution pattern (2-fluorophenyl + 4-methylpiperidine) may yield novel selectivity profiles when screened against the H₃, σ₁, and σ₂ receptors. Procurement is recommended for medicinal chemistry teams seeking to patentably differentiate from the pyridinyl and benzoyl analogs already characterized in the literature.

Chemical Probe Development Targeting VDAC1 Oligomerization in Neurodegenerative Disease Models

The compound is structurally encompassed by the generic claims of a patent describing piperazine/piperidine derivatives as VDAC oligomerization inhibitors [2]. Because it is not among the specifically exemplified compounds, it represents a viable starting point for generating proprietary structure-activity data around the VDAC1 target. Researchers focused on mitochondrial dysfunction in Alzheimer's or Parkinson's disease may procure this compound to explore whether the 2-fluorophenyl/4-methylpiperidine combination enhances VDAC binding or cellular efficacy relative to the patent's exemplified analogs.

In Silico Drug Discovery and Machine Learning Model Training with a Data-Poor Chemotype

The complete absence of bioactivity data for this compound in ChEMBL and other public databases [3] makes it an ideal candidate for prospective computational predictions. AI/ML-driven drug discovery groups may procure the compound to experimentally validate virtual screening hits, thereby enriching public chemogenomic databases and improving model accuracy for the piperazine-piperidine methanone chemical space.

Analytical Reference Standard and Impurity Profiling in Piperazine-Piperidine API Synthesis

As a defined chemical entity with a unique substitution pattern, this compound can serve as a reference standard or process impurity marker during the synthesis and quality control of more complex piperazine-piperidine active pharmaceutical ingredients (APIs). Its commercial availability from SPECS supports its use as an analytical benchmark in GLP and non-GLP analytical method development.

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